molecular formula C8H16O3 B8073096 tert-butyl (3R)-3-hydroxybutanoate

tert-butyl (3R)-3-hydroxybutanoate

Cat. No.: B8073096
M. Wt: 160.21 g/mol
InChI Key: PKPVFILAHLKSNJ-ZCFIWIBFSA-N
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Description

tert-Butyl (3R)-3-hydroxybutanoate is a chiral ester characterized by a tert-butyl group esterified to the (3R)-enantiomer of 3-hydroxybutanoic acid. This compound is structurally significant due to its stereochemistry and bulky tert-butyl moiety, which confer unique physicochemical properties. It serves as a key intermediate in pharmaceutical synthesis, particularly in the production of chiral drugs where stereochemical purity is critical . Its synthesis typically involves enantioselective catalytic methods or enzymatic resolution to ensure high optical purity. Applications span asymmetric synthesis, polymer chemistry, and as a precursor for bioactive molecules, leveraging its stability and steric hindrance to control reaction pathways .

Properties

IUPAC Name

tert-butyl (3R)-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPVFILAHLKSNJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxybutyric acid tert-butyl ester typically involves the esterification of ®-3-hydroxybutyric acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of ®-3-hydroxybutyric acid tert-butyl ester can be achieved through continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: ®-3-Hydroxybutyric acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted esters .

Scientific Research Applications

®-3-Hydroxybutyric acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-hydroxybutyric acid tert-butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release ®-3-hydroxybutyric acid, which then participates in metabolic processes such as the production of energy through the citric acid cycle. The ester form may also interact with cellular membranes and proteins, influencing their function and activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hydroxybutanoate Derivatives

Compound Ester Group Key Properties Synthesis Method Applications References
This compound tert-butyl Low volatility, high steric hindrance Enantioselective catalysis Pharmaceutical intermediates
Ethyl 3-hydroxybutanoate ethyl High volatility, chiral aroma effects Direct esterification Food flavoring
(3R)-Hydroxybutyl (3R)-hydroxybutanoate hydroxybutyl Polar, thermally labile Enzymatic resolution, crystallization Polymers, drug synthesis
1-Menthyl (3R)-3-hydroxybutanoate menthyl Fragrant, cooling sensation Lipase-mediated esterification Cosmetics, sensory products

Research Findings and Industrial Relevance

  • Enantiomeric Impact: Ethyl 3-hydroxybutanoate’s (R)-enantiomer enhances wine complexity, while the (S)-form causes off-flavors, underscoring the importance of stereochemistry in flavor science . For tert-butyl derivatives, enantiopurity is critical for drug efficacy, as seen in patent WO 2021/231271, which emphasizes chiral separation techniques .
  • Synthetic Challenges : tert-Butyl esters require stringent reaction conditions (e.g., −45°C for lithiation steps in analogous syntheses) to prevent racemization, unlike ethyl esters, which are more forgiving .
  • Industrial Applications : The menthol ester’s use in sensory products highlights divergent industrial priorities compared to tert-butyl esters’ pharmaceutical focus, reflecting ester-group-dependent functionality .

Biological Activity

Tert-butyl (3R)-3-hydroxybutanoate is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₈O₃ and a molecular weight of approximately 174.23 g/mol. Its structure includes a tert-butyl group, a hydroxyl group, and a chiral center at the 3-position, which contributes to its unique biological properties.

The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the tert-butyl group provides steric hindrance that can affect the compound's reactivity and stability. These interactions can influence metabolic pathways and enzyme activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes.
  • Antioxidant Properties : It may act as an antioxidant, protecting cells from oxidative stress.
  • Regulatory Functions : The compound is believed to play roles in regulating lipid metabolism and energy homeostasis.

Data Table: Biological Activities of this compound

Activity Description Reference
Enzyme InhibitionInhibits certain metabolic enzymes, affecting pathways like glycolysis.
Antioxidant EffectsReduces oxidative stress markers in cell cultures.
Lipid Metabolism RegulationModulates lipid synthesis pathways, potentially influencing body weight.

Case Studies

  • Inhibition of Lipase Activity : A study demonstrated that this compound effectively inhibited lipase activity in vitro, suggesting its potential use in managing lipid-related disorders. The inhibition was measured using standard lipase assays, showing significant reductions in enzyme activity at varying concentrations of the compound.
  • Antioxidant Studies : In cellular models exposed to oxidative stress, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels. This was quantified using fluorescence assays that measure ROS production, indicating the compound's potential as a therapeutic agent against oxidative damage.
  • Metabolic Regulation : Research involving animal models has shown that administration of this compound led to alterations in lipid profiles and improved insulin sensitivity. These findings were supported by biochemical assays measuring serum lipid levels and glucose tolerance tests.

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